![molecular formula C15H13Cl2N3OS B4616557 3-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole CAS No. 618413-21-1](/img/structure/B4616557.png)
3-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole
Overview
Description
3-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole is a synthetic organic compound characterized by its unique molecular structure, which includes a triazole ring, a furan ring, and a dichlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the furan and dichlorobenzyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the triazole ring or the furan ring.
Substitution: Halogen atoms in the dichlorobenzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
- 3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
Uniqueness
What sets 3-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
3-[(2,6-Dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following molecular formula and structure:
- Molecular Formula : C₁₅H₁₃Cl₂N₃OS
- Molecular Weight : 348.25 g/mol
The structure features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Antimicrobial Activity :
- The compound has shown effectiveness against various bacteria and fungi. Studies have demonstrated its activity against Staphylococcus aureus and Candida albicans using disk diffusion methods. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antimicrobial properties .
-
Anticancer Activity :
- In vitro studies have revealed that derivatives of triazoles can inhibit cancer cell proliferation. For instance, compounds structurally similar to this compound have been reported to exhibit IC₅₀ values in the micromolar range against various human cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) .
- Cytotoxicity :
Table 1: Summary of Biological Activities
Activity Type | Test Organism/Cell Line | Method Used | Results |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | Disk diffusion method | Effective with low MIC values |
Antifungal | Candida albicans | Disk diffusion method | Significant inhibition observed |
Anticancer | HCT-116 (Colon carcinoma) | MTT assay | IC₅₀ = 6.2 μM |
Anticancer | T47D (Breast cancer) | MTT assay | IC₅₀ = 27.3 μM |
Cytotoxicity | Various human tumor cell lines | Cell viability assays | Selective toxicity towards cancer cells |
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
-
Inhibition of Enzymatic Activity :
- The compound may inhibit enzymes involved in DNA replication and repair in cancer cells, leading to apoptosis.
-
Disruption of Membrane Integrity :
- Its antimicrobial activity is likely due to the disruption of microbial cell membrane integrity.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-4-ethyl-5-(furan-2-yl)-1,2,4-triazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3OS/c1-2-20-14(13-7-4-8-21-13)18-19-15(20)22-9-10-11(16)5-3-6-12(10)17/h3-8H,2,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZGDMHWDSDMHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618413-21-1 | |
Record name | 2,6-DICHLOROBENZYL 4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL SULFIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.